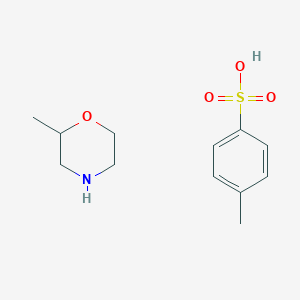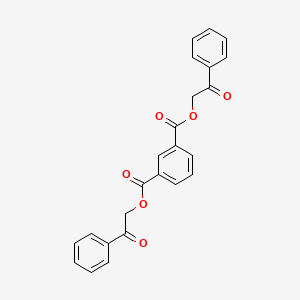
Diphenacyl isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenacyl isophthalate is an organic compound with the molecular formula C24H18O6 It is a derivative of isophthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by diphenacyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenacyl isophthalate can be synthesized through the esterification of isophthalic acid with diphenacyl chloride. The reaction typically involves the use of a catalyst such as pyridine or triethylamine to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Diphenacyl isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Isophthalic acid derivatives.
Reduction: Diphenacyl alcohol derivatives.
Substitution: Halogenated or nitrated this compound compounds.
Aplicaciones Científicas De Investigación
Diphenacyl isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of poly(benzoxazole) and other polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of diphenacyl isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes. These interactions contribute to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl isophthalate: Similar structure but lacks the acyl groups.
Dimethyl isophthalate: Contains methyl ester groups instead of diphenacyl groups.
Diethyl isophthalate: Contains ethyl ester groups instead of diphenacyl groups.
Uniqueness
Diphenacyl isophthalate is unique due to its diphenacyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other isophthalate derivatives may not be suitable.
Propiedades
Número CAS |
116345-97-2 |
|---|---|
Fórmula molecular |
C24H18O6 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
diphenacyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H18O6/c25-21(17-8-3-1-4-9-17)15-29-23(27)19-12-7-13-20(14-19)24(28)30-16-22(26)18-10-5-2-6-11-18/h1-14H,15-16H2 |
Clave InChI |
NWTODHNVXLOHFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


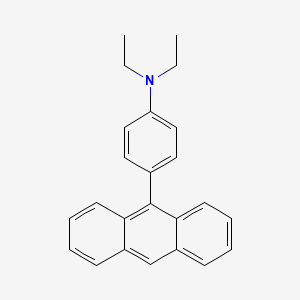
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
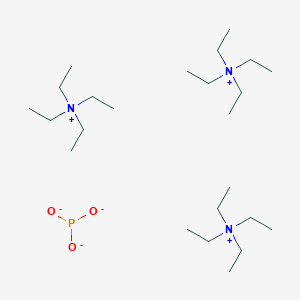

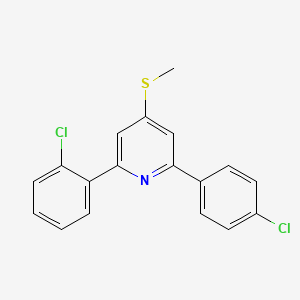

![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
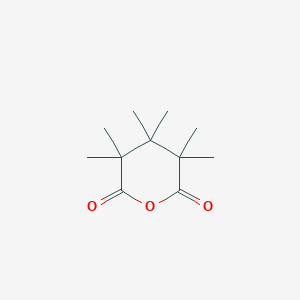
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

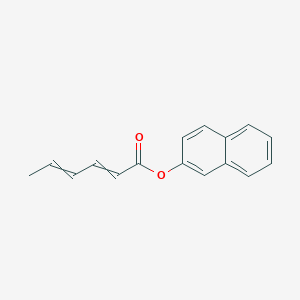
![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
